molecular formula C9H10O5 B14666305 Methyl 2,4,6-trihydroxy-3-methylbenzoate CAS No. 39828-33-6

Methyl 2,4,6-trihydroxy-3-methylbenzoate

Katalognummer: B14666305
CAS-Nummer: 39828-33-6
Molekulargewicht: 198.17 g/mol
InChI-Schlüssel: NWSPBMGYCRGLLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2,4,6-trihydroxy-3-methylbenzoate is an organic compound with the molecular formula C9H10O5 It is a derivative of benzoic acid, characterized by the presence of three hydroxyl groups and a methyl group on the benzene ring, along with a methyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2,4,6-trihydroxy-3-methylbenzoate can be synthesized through the esterification of 2,4,6-trihydroxy-3-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,4,6-trihydroxy-3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Ester derivatives with different substituents.

Wissenschaftliche Forschungsanwendungen

Methyl 2,4,6-trihydroxy-3-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Studied for its antioxidant properties and potential health benefits.

    Medicine: Investigated for its anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Wirkmechanismus

The mechanism of action of methyl 2,4,6-trihydroxy-3-methylbenzoate involves its interaction with various molecular targets and pathways. The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. Additionally, the compound can inhibit the activity of certain enzymes, contributing to its anti-inflammatory and antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl gallate: Another name for methyl 2,4,6-trihydroxy-3-methylbenzoate.

    Ethyl gallate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Propyl gallate: Similar structure but with a propyl ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its antioxidant activity, in particular, makes it valuable in various applications, from food preservation to pharmaceuticals.

Eigenschaften

CAS-Nummer

39828-33-6

Molekularformel

C9H10O5

Molekulargewicht

198.17 g/mol

IUPAC-Name

methyl 2,4,6-trihydroxy-3-methylbenzoate

InChI

InChI=1S/C9H10O5/c1-4-5(10)3-6(11)7(8(4)12)9(13)14-2/h3,10-12H,1-2H3

InChI-Schlüssel

NWSPBMGYCRGLLL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1O)O)C(=O)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.